molecular formula C13H16N2O2S B3847469 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B3847469
M. Wt: 264.35 g/mol
InChI Key: IAAUTUGQZBBHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one, also known as BBG, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. BBG is a fluorescent dye that has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation.

Mechanism of Action

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one selectively blocks P2X7 receptors, which are involved in the regulation of immune responses and inflammation. P2X7 receptors are expressed on various immune cells such as macrophages, dendritic cells, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has also been found to have neuroprotective effects and can reduce neuronal cell death in various neurodegenerative diseases. In vivo studies have shown that 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one can reduce inflammation in various animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one is also a fluorescent dye, which allows for easy visualization and quantification of its binding to P2X7 receptors. However, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one also has low solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has shown promising results in various scientific fields, and there are several future directions for its research. In immunology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be investigated as a potential therapeutic agent for various inflammatory diseases. In neurology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be studied as a potential treatment for various neurodegenerative diseases. In oncology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be investigated as a potential chemotherapeutic agent for various types of cancer. Further research is needed to fully understand the mechanisms of action of 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one and its potential applications in various fields.

Scientific Research Applications

3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been extensively studied in various scientific fields, including immunology, neurology, and oncology. In immunology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation. This has led to the investigation of 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one as a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In neurology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has also been found to have antitumor effects and has been studied as a potential chemotherapeutic agent for various types of cancer.

properties

IUPAC Name

3-[2-(butylamino)acetyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-3-8-14-9-12(16)15-10-6-4-5-7-11(10)18-13(15)17/h4-7,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUTUGQZBBHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)N1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butylaminoacetyl-3H-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.